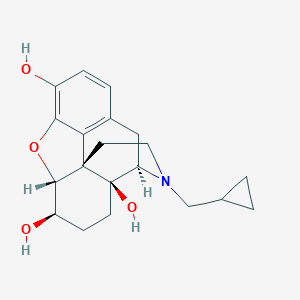

6beta-Naltrexol

Übersicht

Beschreibung

AIKO-150, auch bekannt als 6β-Hydroxynaltrexon, ist ein peripher selektiver Opioidrezeptor-Antagonist. Es ist ein wichtiger aktiver Metabolit von Naltrexon, der durch hepatische Dihydrodioldehydrogenase-Enzyme gebildet wird. AIKO-150 wurde auf sein Potenzial untersucht, opioidinduzierte Verstopfung zu behandeln, ohne Entzugssymptome auszulösen oder die opioidbedingte Schmerzlinderung zu beeinträchtigen .

Herstellungsmethoden

AIKO-150 wird durch den hepatischen Metabolismus von Naltrexon synthetisiert. Der Prozess beinhaltet die Wirkung von Dihydrodioldehydrogenase-Enzymen, die Naltrexon in seinen aktiven Metaboliten AIKO-150 umwandeln

Vorbereitungsmethoden

AIKO-150 is synthesized through the hepatic metabolism of naltrexone. The process involves the action of dihydrodiol dehydrogenase enzymes, which convert naltrexone into its active metabolite, AIKO-150

Analyse Chemischer Reaktionen

AIKO-150 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: AIKO-150 kann oxidiert werden, um verschiedene Metaboliten zu bilden.

Reduktion: Reduktionsreaktionen können AIKO-150 in seine Stammverbindung Naltrexon zurückwandeln.

Substitution: AIKO-150 kann Substitutionsreaktionen unterliegen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.

Zu den in diesen Reaktionen verwendeten gängigen Reagenzien und Bedingungen gehören Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Natriumborhydrid. Die bei diesen Reaktionen gebildeten Hauptprodukte hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab.

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

Mechanism of Action

6β-Naltrexol primarily acts as a neutral antagonist at the mu-opioid receptor (MOR), with a binding affinity (K_i) of approximately 2.12 nM for MOR, 7.24 nM for the kappa-opioid receptor (KOR), and 213 nM for the delta-opioid receptor (DOR) . This selectivity allows it to inhibit opioid effects without inducing withdrawal symptoms, making it advantageous in treating opioid-related conditions.

Pharmacokinetics

The elimination half-life of 6β-naltrexol ranges from 12 to 18 hours, indicating a prolonged action compared to other opioid antagonists . It is metabolized through hepatic pathways, resulting in higher plasma concentrations than its parent compound, naltrexone .

Clinical Applications

1. Opioid-Induced Constipation

One of the most promising applications of 6β-naltrexol is in managing opioid-induced constipation (OIC). Clinical studies have demonstrated that it effectively blocks morphine-induced gastrointestinal slowing without affecting analgesia or causing withdrawal symptoms. In a randomized controlled trial, 6β-naltrexol was administered to opioid-naïve subjects, showing a median effective dose (ED50) of approximately 3 mg for inhibiting gastrointestinal transit .

2. Treatment of Opioid Dependence

Due to its neutral antagonist properties, 6β-naltrexol may be beneficial in treating opioid dependence. Unlike naloxone and naltrexone, which can precipitate withdrawal symptoms in dependent individuals, 6β-naltrexol has shown minimal withdrawal effects even at high doses . This characteristic could make it a safer option for managing opioid overdose and addiction.

3. Alcohol Dependence

Research indicates that serum levels of 6β-naltrexol correlate with alcohol responses in patients undergoing treatment for alcohol dependence. Higher levels were associated with increased sedation ratings before and after alcohol administration . This suggests potential applications in alcohol use disorder management, possibly enhancing the efficacy of naltrexone therapy.

Case Studies and Research Findings

Wirkmechanismus

AIKO-150 acts as a neutral antagonist at the mu opioid receptor. It binds to the receptor without activating it, thereby blocking the effects of opioid agonists. This mechanism allows AIKO-150 to relieve opioid-induced constipation without precipitating withdrawal symptoms. The molecular targets and pathways involved include the mu opioid receptor and associated signaling pathways .

Vergleich Mit ähnlichen Verbindungen

AIKO-150 ähnelt anderen Opioidrezeptor-Antagonisten wie Naltrexon, Naloxon und deren Derivaten. AIKO-150 ist einzigartig in seiner Fähigkeit, periphere Opioidrezeptoren selektiv anzusprechen, ohne die Blut-Hirn-Schranke zu überwinden. Diese Selektivität reduziert das Risiko, Entzugssymptome auszulösen, und ermöglicht eine wirksame Behandlung opioidinduzierter Nebenwirkungen .

Zu den ähnlichen Verbindungen gehören:

- Naltrexon

- Naloxon

- Naltrexmin

- Naloxol

Diese Verbindungen haben ähnliche Strukturen und Wirkmechanismen, unterscheiden sich jedoch in ihrer Selektivität und Potenz an Opioidrezeptoren.

Biologische Aktivität

6β-Naltrexol is a metabolite of naltrexone, known for its unique pharmacological profile as a peripherally selective opioid antagonist. This article delves into its biological activity, pharmacokinetics, and potential therapeutic applications, supported by relevant studies and data.

Overview of 6β-Naltrexol

6β-Naltrexol is formed through the biotransformation of naltrexone, which is extensively used as an opioid antagonist in the treatment of opioid dependence and alcohol use disorder. Unlike its parent compound, 6β-naltrexol exhibits a distinct action profile that allows it to selectively antagonize peripheral opioid receptors while sparing central nervous system effects.

6β-Naltrexol functions primarily as a neutral antagonist at mu-opioid receptors. Its structural characteristics contribute to its limited ability to cross the blood-brain barrier, resulting in peripheral selectivity. This property makes it particularly interesting for managing opioid-induced side effects without compromising analgesic efficacy.

Comparative Potency

Research indicates that 6β-naltrexol is approximately:

- Equipotent to naloxone in blocking morphine-induced antinociception.

- 4.5 to 10 times less potent than naltrexone in similar contexts .

Key Findings from Studies

-

Pilot Study on Safety and Tolerability :

- A study involving healthy subjects administered escalating doses of 6β-naltrexol revealed an elimination half-life of approximately 11.1 hours .

- The median effective dose (ED50) for blocking morphine-induced gastrointestinal (GI) slowing was found to be around 3 mg , with no significant impact on morphine's analgesic effects at doses up to 20 mg .

- In Vivo Characterization :

- Clinical Implications :

Opioid-Induced Bowel Dysfunction

A notable study evaluated the efficacy of 6β-naltrexol in patients suffering from OIC. The findings suggested that:

- Patients treated with 6β-naltrexol experienced significant improvements in GI motility compared to those receiving placebo.

- This effect was attributed to its peripheral selectivity, which minimized adverse effects commonly associated with other opioid antagonists like cramping and diarrhea .

Pharmacokinetics and Metabolism

The pharmacokinetic profile of 6β-naltrexol has been characterized through various studies:

- After oral administration of naltrexone, the urinary concentration ratio of 6β-naltrexol to naltrexone was approximately 10:1 , indicating extensive metabolism .

- Serum levels of both compounds showed high inter-individual variability, suggesting that patient-specific factors may influence therapeutic outcomes .

Data Summary Table

| Parameter | Value |

|---|---|

| Elimination Half-Life | 11.1 hours |

| ED50 (GI Slowing) | ~3 mg |

| Potency (vs Naltrexone) | 4.5 - 10 times less potent |

| Urinary Concentration Ratio | ~10:1 (6β-Naltrexol:Naltrexone) |

Eigenschaften

IUPAC Name |

(4R,4aS,7R,7aR,12bS)-3-(cyclopropylmethyl)-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7,9-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO4/c22-13-4-3-12-9-15-20(24)6-5-14(23)18-19(20,16(12)17(13)25-18)7-8-21(15)10-11-1-2-11/h3-4,11,14-15,18,22-24H,1-2,5-10H2/t14-,15-,18+,19+,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLVNEHKORQFVQJ-PYIJOLGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2CCC34C5C(CCC3(C2CC6=C4C(=C(C=C6)O)O5)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@]2([C@H]3CC4=C5[C@@]2(CCN3CC6CC6)[C@H]([C@@H]1O)OC5=C(C=C4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80197942 | |

| Record name | 6beta-Hydroxynaltrexone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80197942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49625-89-0, 20410-98-4 | |

| Record name | β-Naltrexol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=49625-89-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6alpha-Naltrexol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020410984 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6beta-Hydroxynaltrexone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049625890 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6beta-Hydroxynaltrexone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80197942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 20410-98-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 49625-89-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6.BETA.-NALTREXOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J0W963M37T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.